3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one
Overview
Description
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as HATU, is a popular coupling reagent used in peptide synthesis. It was first introduced in the early 1990s and since then, it has become an essential tool in the field of peptide chemistry. HATU is known for its high efficiency, low racemization, and excellent solubility in a variety of solvents.
Scientific research applications
Antimicrobial Activities
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one and its derivatives have been synthesized and evaluated for their antimicrobial activities. Various studies have found these compounds to possess good or moderate activities against microorganisms, making them potential candidates for developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized some novel 1,2,4-triazole derivatives and found them to exhibit antimicrobial properties against test microorganisms (Bektaş et al., 2007).
Antibacterial Agents
A study by Alharbi and Alshammari (2019) synthesized fluorine-substituted 1,2,4-triazines and evaluated them as antibacterial agents. Some compounds showed interesting activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating their potential in developing antibacterial drugs (Alharbi & Alshammari, 2019).
Anticancer Activity
Voskoboynik et al. (2018) reported the synthesis of 1,2,4-triazin-5(2H)-one derivatives and their pronounced cytostatic activity with respect to specific cancer cell lines, such as melanoma and kidney cancer. This suggests their potential use in cancer therapy (Voskoboynik et al., 2018).
Larvicidal and Antimicrobial Activities
Kumara et al. (2015) synthesized novel triazinone derivatives and evaluated them for their antimicrobial and mosquito larvicidal activities. These derivatives showed promising results, suggesting their potential in controlling mosquito populations and managing microbial infections (Kumara et al., 2015).
properties
IUPAC Name |
3-(2-hydroxyanilino)-4H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXJZUDSPVVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NN=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390361 | |
Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one | |
CAS RN |
857492-03-6 | |
Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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